1,2-Bis(chloromethyl)benzene

Catalog No.
S661175
CAS No.
612-12-4
M.F
C8H8Cl2
M. Wt
175.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(chloromethyl)benzene

CAS Number

612-12-4

Product Name

1,2-Bis(chloromethyl)benzene

IUPAC Name

1,2-bis(chloromethyl)benzene

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

InChI

InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2

InChI Key

FMGGHNGKHRCJLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCl)CCl

Canonical SMILES

C1=CC=C(C(=C1)CCl)CCl

1,2-Bis(chloromethyl)benzene, also known as BCMB or alpha,alpha'-dichloro-o-xylene, has limited applications in scientific research due to its extreme toxicity (PubChem: ). However, some historical research has utilized BCMB for its alkylating properties.

II. ## Alkylating Properties of BCMB

BCMB possesses two reactive chloromethyl groups that can readily transfer a methyl group to other molecules. This property was once explored in some scientific research, particularly in the field of protein crosslinking (Sigma-Aldrich: ). By introducing crosslinks between protein chains, BCMB could modify protein structure and function. However, safer and more controllable crosslinking agents have largely replaced BCMB in this application.

1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is an aromatic compound with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.06 g/mol. It appears as white to light beige crystalline powder and has a melting point of 51-55 °C and a boiling point of 239-241 °C. This compound is soluble in methanol but has limited water solubility, undergoing hydrolysis in aqueous environments . Its chemical structure features two chloromethyl groups attached to adjacent carbon atoms on a benzene ring, contributing to its reactivity and utility in various chemical processes.

Due to its reactive chloromethyl groups. Notably, it can undergo substitution reactions typical of aromatic compounds. For instance:

  • Chloromethylation: The compound can react with nucleophiles, facilitating the introduction of additional functional groups.
  • Formation of Organometallic Compounds: Reacting with elemental tellurium and sodium iodide in 2-methoxyethanol leads to the formation of 1,1-diiodo-3,4-benzo-1-telluracyclopentane .
  • Polymerization: It can be utilized in solid-phase synthesis for creating combinatorial libraries in peptide synthesis .

The biological activity of 1,2-bis(chloromethyl)benzene has been noted in various studies. It is classified as harmful if swallowed and can cause severe skin burns and eye damage upon contact . Additionally, there are reports indicating potential mutagenic effects associated with chlorinated hydrocarbons like this compound. Its toxicity profile necessitates careful handling and appropriate safety measures during laboratory or industrial use .

Several methods exist for synthesizing 1,2-bis(chloromethyl)benzene:

  • Chloromethylation of o-xylene: This is the most common method, where o-xylene is treated with chloromethyl methyl ether or formaldehyde in the presence of Lewis acids (such as aluminum chloride) to yield the dichlorinated product.
  • Direct Chlorination: Chlorination of o-xylene under controlled conditions can also yield this compound, although side products may form.
  • Rearrangement Reactions: Utilizing other chlorinated aromatic compounds as starting materials can provide alternative synthetic routes .

1,2-Bis(chloromethyl)benzene finds applications across various fields:

  • Chemical Synthesis: It is primarily used in solid-phase synthesis for generating diverse peptide libraries.
  • Intermediate for Organic Synthesis: The compound serves as an intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Research

Interaction studies involving 1,2-bis(chloromethyl)benzene focus on its reactivity with biological molecules and other chemical species. Its ability to form covalent bonds with nucleophiles makes it a subject of interest in medicinal chemistry for drug development. Additionally, studies have highlighted its mutagenic potential, prompting investigations into its interactions with DNA and cellular components .

Several compounds share structural similarities with 1,2-bis(chloromethyl)benzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1,2-Bis(chloromethyl)benzeneC₈H₈Cl₂Two chloromethyl groups on adjacent carbons
1,3-Bis(chloromethyl)benzeneC₈H₈Cl₂Chloromethyl groups on non-adjacent carbons
1,4-Bis(chloromethyl)benzeneC₈H₈Cl₂Chloromethyl groups on opposite sides of benzene
1,2-DichlorobenzeneC₆H₄Cl₂Two chlorine atoms on adjacent carbons
o-XyleneC₈H₁₀Methyl groups instead of chloromethyl

Uniqueness

1,2-Bis(chloromethyl)benzene is unique due to its specific arrangement of chloromethyl groups that influence its reactivity and applications in solid-phase synthesis. Unlike other dichlorobenzenes or substituted xylenes, its structure allows for distinct chemical behaviors that are valuable in organic synthesis.

XLogP3

2.7

Boiling Point

239.5 °C

Melting Point

55.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (23.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (86.27%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (13.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (23.53%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (23.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

612-12-4
28347-13-9

General Manufacturing Information

Benzene, 1,2-bis(chloromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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